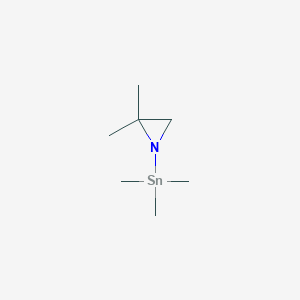
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with the molecular formula C12H15BrClNO It is a derivative of piperidine and is characterized by the presence of a bromophenyl group and a hydroxypiperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-bromophenyl-4-piperidone.
Reduction: Formation of (4-phenyl)-(4-hydroxypiperidin-4-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)-(4-piperidyl)methanone hydrochloride
- (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone
- (4-Phenyl)-(4-hydroxypiperidin-4-yl)methanone
Uniqueness
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is unique due to the presence of both a bromophenyl group and a hydroxypiperidinyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance in scientific research .
Propiedades
Número CAS |
59834-55-8 |
|---|---|
Fórmula molecular |
C12H15BrClNO2 |
Peso molecular |
320.61 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)11(15)12(16)5-7-14-8-6-12;/h1-4,14,16H,5-8H2;1H |
Clave InChI |
CYKKUDKEKGCWOW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C(=O)C2=CC=C(C=C2)Br)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)




![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)

silane](/img/structure/B14611095.png)

